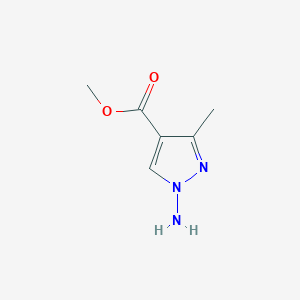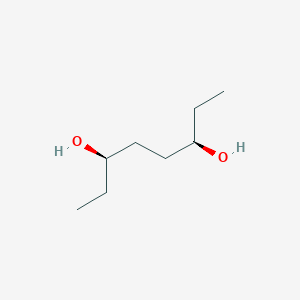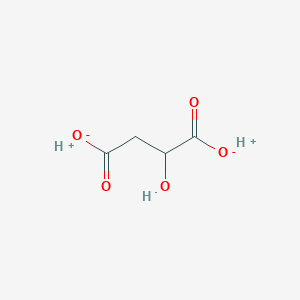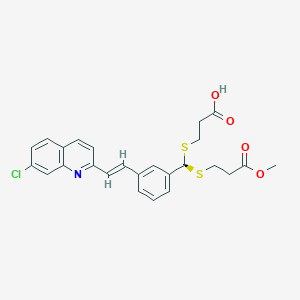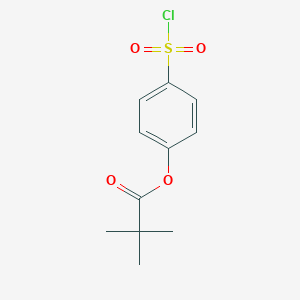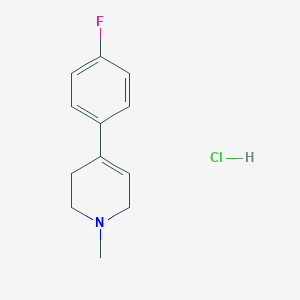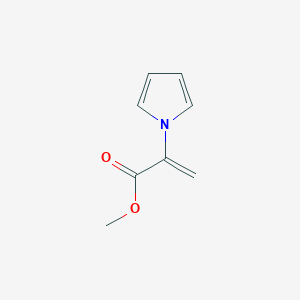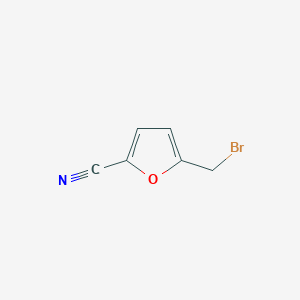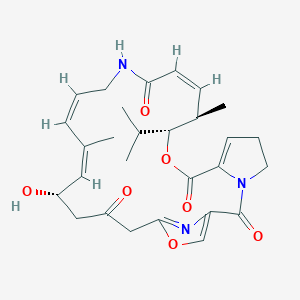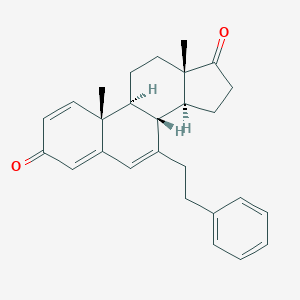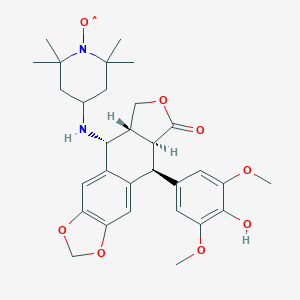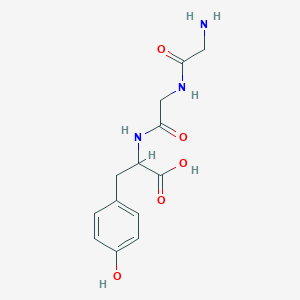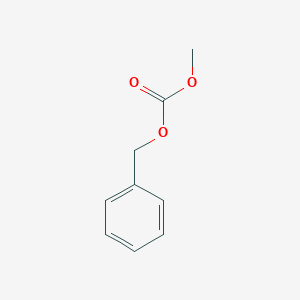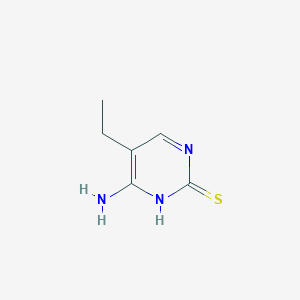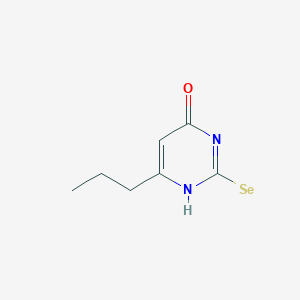
6-Propyl-2-selenouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propyl-2-selenouracil (PSU) is a synthetic compound that belongs to the class of selenouracils. It has been widely studied for its potential therapeutic properties due to its unique chemical structure and biological activity. PSU has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in the field of drug development.
Wirkmechanismus
The exact mechanism of action of 6-Propyl-2-selenouracil is not fully understood, but it is thought to exert its effects through the modulation of various signaling pathways. 6-Propyl-2-selenouracil has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It also appears to modulate the activity of various transcription factors and cytokines involved in the regulation of immune responses.
Biochemische Und Physiologische Effekte
6-Propyl-2-selenouracil has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 6-Propyl-2-selenouracil has also been shown to exhibit antioxidant properties by reducing the production of reactive oxygen species. In addition, 6-Propyl-2-selenouracil has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Propyl-2-selenouracil is its relatively simple synthesis method, which allows for large-scale production of the compound. 6-Propyl-2-selenouracil is also stable under a range of conditions, making it suitable for use in various experimental setups. However, 6-Propyl-2-selenouracil has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 6-Propyl-2-selenouracil has not been extensively studied in humans, and its safety profile has not been fully established.
Zukünftige Richtungen
There are several potential future directions for research on 6-Propyl-2-selenouracil. One area of interest is the development of 6-Propyl-2-selenouracil derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 6-Propyl-2-selenouracil's potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Further studies are also needed to establish the safety and efficacy of 6-Propyl-2-selenouracil in humans, which could pave the way for its development as a novel therapeutic agent.
Synthesemethoden
6-Propyl-2-selenouracil can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 6-propyl-2-thiouracil with elemental selenium in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain pure 6-Propyl-2-selenouracil.
Wissenschaftliche Forschungsanwendungen
6-Propyl-2-selenouracil has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties in preclinical studies. 6-Propyl-2-selenouracil has also been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
126632-05-1 |
|---|---|
Produktname |
6-Propyl-2-selenouracil |
Molekularformel |
C7H9N2OSe |
Molekulargewicht |
216.13 g/mol |
InChI |
InChI=1S/C7H9N2OSe/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
ZXJNANZNCFMKTL-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC1=CC(=O)N=C(N1)[Se] |
SMILES |
CCCC1=CC(=O)NC(=N1)[Se] |
Kanonische SMILES |
CCCC1=CC(=O)N=C(N1)[Se] |
Synonyme |
6-propyl-2-selenouracil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



